Difucol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4371-20-4 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C12H10O6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4,13-18H |
InChI Key |
PHDPNHJFOMABOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C=C(C=C2O)O)O)O)O |
Origin of Product |
United States |
Structural Features and Classification of Difucol
Phlorotannin Nomenclature and Sub-classification Systems
The nomenclature and classification of marine phlorotannins were initially established by Glombitza. wikipedia.orgmdpi.com Phlorotannins are broadly classified based on the type of linkages connecting the phloroglucinol (B13840) units. wikipedia.orgnih.govpreprints.orgspbu.rumdpi.commdpi.comoup.comencyclopedia.pubnih.govcambridge.orgmdpi.comtandfonline.commdpi.comresearchgate.netnih.govmdpi.com The main sub-classification systems categorize phlorotannins into several groups:
Fucols: Characterized by only phenyl (carbon-carbon) linkages between phloroglucinol units. wikipedia.orgspbu.rumdpi.commdpi.comoup.comencyclopedia.pubcambridge.orgmdpi.comtandfonline.commdpi.comresearchgate.netnih.govmdpi.com Difucol falls into this category due to its biphenyl (B1667301) structure. cambridge.orgwikipedia.orgwikidata.orgresearchgate.net
Phlorethols: Contain only ether (carbon-oxygen-carbon) linkages. wikipedia.orgspbu.rumdpi.commdpi.comoup.comencyclopedia.pubcambridge.orgmdpi.comtandfonline.commdpi.comresearchgate.netnih.govmdpi.com
Fucophlorethols: Possess both phenyl and ether linkages. wikipedia.orgspbu.rumdpi.commdpi.comoup.comencyclopedia.pubcambridge.orgmdpi.comtandfonline.commdpi.comresearchgate.netnih.govmdpi.com
Eckols: Feature dibenzodioxin linkages. wikipedia.orgpreprints.orgspbu.rumdpi.comencyclopedia.pubnih.govcambridge.orgmdpi.comtandfonline.commdpi.comresearchgate.netmdpi.com
Fuhalols: Ether-linked phlorotannins that also contain one or more additional hydroxyl groups. wikipedia.orgpreprints.orgspbu.rumdpi.commdpi.comencyclopedia.pubnih.govcambridge.orgtandfonline.commdpi.comresearchgate.net
Carmalols: Derivatives of phlorethols containing a dibenzodioxin moiety, often with additional hydroxyl groups. wikipedia.orgpreprints.orgspbu.rumdpi.comencyclopedia.pubnih.govtandfonline.commdpi.comresearchgate.netmdpi.com
This compound, with its structure comprising two phloroglucinol units linked by a phenyl bond, is classified as a fucol. cambridge.orgwikipedia.orgwikidata.orgresearchgate.net
Inter-Phloroglucinol Linkages and Isomerism in this compound Structures
The linkages between phloroglucinol units in phlorotannins can occur at various positions on the aromatic rings, leading to structural isomerism. In fucols, the phenyl linkages are typically in the meta position relative to the hydroxyl groups. oup.com
This compound is a dimer formed by the C-C coupling of two phloroglucinol units. cambridge.orgwikipedia.orgwikidata.orgresearchgate.net Its IUPAC name, [1,1′-Biphenyl]-2,2′,4,4′,6,6′-hexol, explicitly describes this biphenyl structure with hydroxyl groups at the 2, 2', 4, 4', 6, and 6' positions. wikipedia.orgwikidata.orgncats.io
Isomerism within phlorotannins is a significant factor contributing to their structural diversity. mdpi.comoup.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.net For a given degree of polymerization, multiple isomeric structures can exist depending on the specific positions of the inter-phloroglucinol linkages and the possibility of branching. mdpi.comoup.commdpi.comresearchgate.net While this compound represents a specific dimeric structure with phenyl linkage, other phlorotannin dimers like diphlorethol (B12712377) exist with ether linkages, illustrating this isomerism at the dimer level. cambridge.orgresearchgate.netmdpi.com Research employing techniques like LC-MS/MS has provided evidence for the presence of multiple isomers at various degrees of polymerization in brown seaweed extracts. mdpi.commdpi.comnih.govresearchgate.net
Oligomerization and Polymerization Degrees Relevant to this compound Architectures
Phlorotannins are formed through the oligomerization and polymerization of phloroglucinol units. wikipedia.orgnih.govresearchgate.netspbu.rumdpi.commdpi.comoup.comencyclopedia.pubnih.govcambridge.orgresearchgate.netmdpi.com The degree of polymerization (DP) can vary significantly, ranging from the monomer (phloroglucinol, 126 Da) up to high molecular weight polymers reaching 650 kDa. wikipedia.orgnih.govresearchgate.netspbu.rumdpi.commdpi.comoup.comencyclopedia.pubnih.govcambridge.orgresearchgate.netmdpi.comresearchgate.net
This compound is a low molecular weight phlorotannin, specifically a dimer, with a molecular weight of 250.20 g/mol . wikipedia.orgwikidata.orgncats.ionih.govwebqc.org This represents a low degree of polymerization (DP=2). The diverse range of molecular weights observed in phlorotannins highlights the varying degrees of oligomerization and polymerization that occur during their biosynthesis. wikipedia.orgnih.govresearchgate.netspbu.rumdpi.commdpi.comoup.comencyclopedia.pubnih.govcambridge.orgresearchgate.netmdpi.comresearchgate.net Studies have investigated the distribution of phlorotannins across different molecular weight ranges in various brown algae species. nih.govmdpi.comnih.govresearchgate.net
The complexity of phlorotannin mixtures in natural sources is further amplified by the co-occurrence of various oligomers and polymers with different linkage types and degrees of polymerization. mdpi.commdpi.com Research findings often involve the characterization of phlorotannin profiles based on their molecular weight and the abundance of different isomers at each polymerization degree. mdpi.comnih.govresearchgate.net
Table 1: Key Structural Properties of this compound (This is an interactive data table based on the data in the text.)
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₆ | wikipedia.orgwikidata.orgncats.ionih.govwebqc.org |
| Molecular Weight | 250.20 g/mol | wikipedia.orgwikidata.orgncats.ionih.govwebqc.org |
| IUPAC Name | [1,1′-Biphenyl]-2,2′,4,4′,6,6′-hexol | wikipedia.orgwikidata.orgncats.io |
| Classification | Phlorotannin, Fucol | cambridge.orgwikipedia.orgwikidata.orgresearchgate.net |
| Monomeric Unit | Phloroglucinol (1,3,5-trihydroxybenzene) | wikipedia.orgnih.govresearchgate.netpreprints.orgspbu.runih.govmdpi.comnih.govmdpi.comoup.comencyclopedia.pubnih.gov |
| Linkage Type | Phenyl (C-C) | cambridge.orgwikipedia.orgwikidata.orgresearchgate.net |
| Degree of Polymerization | 2 (Dimer) | oup.comcambridge.orgwikipedia.orgwikidata.orgresearchgate.net |
Table 2: Phlorotannin Sub-classification Based on Linkage Type (This is an interactive data table based on the data in the text.)
Natural Occurrence and Biotic Sources of Difucol
Distribution Across Phaeophyceae Species
Brown algae, belonging to the class Phaeophyceae, are the primary source of difucol and other phlorotannins. Phaeophyceae is a large group of mostly marine algae, with a few freshwater exceptions. biologylearner.com The presence and concentration of this compound can vary significantly among different species of brown algae.
Research has identified this compound in several notable brown algal species. These include Himanthalia elongata and Analipus japonicus. nih.govwikidata.org Another species reported to contain this compound is Cystophora retroflexa. wikipedia.org Additionally, Ishige okamurai has been found to contain a high amount of this compound, described as a dimer of phloroglucinol (B13840). nii.ac.jp Fucus vesiculosus has also been shown to contain this compound, along with other phlorotannins like phloroglucinol and diphlorethol (B12712377). researchgate.nettandfonline.com A sulfated form of this compound/diphlorethol has been characterized in Laminaria hyperborea. uib.no
The phlorotannin composition, including the types of linkages between phloroglucinol units (e.g., ether or phenyl linkages), varies among different brown algal species. uib.noresearchgate.net This structural diversity contributes to the range of phlorotannins found in different genera, such as fucols and fucophlorethols in Fucus species and eckol (B1671088) derivatives in Ecklonia species. researchgate.net
Intrinsic and Extrinsic Factors Influencing this compound Accumulation in Organisms
The accumulation and concentration of phlorotannins, including this compound, in brown algae are influenced by a combination of intrinsic (internal) and extrinsic (environmental) factors. scirp.orgnih.gov
Extrinsic Factors:
Environmental Conditions: Fluctuations in environmental factors such as temperature, light intensity and quality, nutrient availability, and water pollution can significantly impact phlorotannin production. nih.govresearchgate.netscirp.orgfrontiersin.orgfazpublishing.com
Nutrient Availability: Nutrient levels in the water, particularly nitrogen and phosphorus, can influence phlorotannin abundance. scirp.orgnih.govresearchgate.net Higher nutrient levels are often associated with reduced phenolic content as the algae prioritize growth (primary metabolism), while lower nutrient levels can promote the production of secondary metabolites like phlorotannins. nih.govresearchgate.net
Temperature: Temperature is a significant environmental factor affecting algal growth rate and biochemical composition. scirp.orgfrontiersin.orgfazpublishing.com While some studies on Sargassum species showed no significant effect of temperature within a certain range on total phlorotannin concentration, temperature changes can impact metabolic pathways. scirp.orgfrontiersin.org
Salinity and pH: Water salinity and pH are also reported to influence the concentration of phenolic compounds in brown algae. researchgate.netscirp.orgfazpublishing.com
Water Movement: Water movement can also be a factor influencing phlorotannin content. e-algae.org
Geolocation and Season: The geographic location and the season of harvest can lead to variations in the total concentration and profile of phenolic compounds in brown algae. nih.govmdpi.com Seasonal variations in phlorotannins have been observed in species like Agarum clathratum, Saccharina latissima, and Saccharina groenlandica. e-algae.org
Biotic Factors: The presence of predators (herbivory) and competition with other benthic organisms can act as biotic factors influencing phlorotannin production, potentially as a defense mechanism. nih.govresearchgate.nete-algae.org Mechanical wounding may also affect phlorotannin production if the species exhibits inducible defenses. e-algae.org
Contaminants and Metals: Contaminants and metals in the surrounding waters can impact phenolic compound production, with lower molecular weight phlorotannins potentially exuded to chelate these substances as a natural detoxification mechanism. nih.gov
Intrinsic Factors:
Species-Specific Variation: The concentration of phlorotannins is species-specific. researchgate.net Different species and even strains within a species can have different requirements and responses to environmental factors. fazpublishing.com
Plant Habitat, Size, and Developmental Stage: Characteristics such as the plant's habitat, size, and developmental stage can correlate with phlorotannin content. researchgate.net
Genotypic Variation: The diversity of phlorotannins can be significantly influenced by the seaweed's genotypic variation. nih.gov
Thallus Part: Phlorotannin distribution can vary within different parts of the algal thallus. e-algae.org
Embryogenesis: Dramatic changes in the content of intracellular phloroglucinol and low-molecular-weight phlorotannins, including this compound and diphlorethol, have been observed during the early embryogenesis of Fucus vesiculosus. tandfonline.com
These factors interact in complex ways, leading to considerable variability in the levels of this compound and other phlorotannins found in brown algae.
Data Tables
While specific quantitative data for this compound across numerous species and conditions was not consistently available in the search results to build comprehensive tables, the following illustrates the type of data that would be presented if available, based on the findings:
Table 1: Reported Occurrence of this compound in Brown Algae Species
| Species Name | Family | Order | Notes |
| Himanthalia elongata | Fucaceae | Fucales | Reported occurrence. nih.govwikidata.org |
| Analipus japonicus | Chordariaceae | Ectocarpales | Reported occurrence. nih.govwikidata.orgwikipedia.org |
| Cystophora retroflexa | Cystoseiraceae | Fucales | Reported occurrence. wikipedia.org |
| Ishige okamurai | Ishigeaceae | Ishigeales | Contains high amount of this compound. nii.ac.jp |
| Fucus vesiculosus | Fucaceae | Fucales | Contains this compound. researchgate.nettandfonline.com |
| Laminaria hyperborea | Laminariaceae | Laminariales | Contains sulfated this compound/diphlorethol. uib.no |
Table 2: Factors Influencing Phlorotannin (including this compound) Accumulation
| Factor Type | Specific Factor | Observed Influence on Phlorotannin Levels | Relevant Species (Examples from Search) |
| Extrinsic | Light (Irradiance) | Can induce production; excess can cause photoinhibition. scirp.orgresearchgate.netscirp.orgfrontiersin.orge-algae.orgresearchgate.net | Ascophyllum nodosum, Fucus vesiculosus, Saccharina latissima nih.gove-algae.org |
| Extrinsic | Nutrient Availability | Higher nutrients can reduce levels; lower nutrients can promote production. scirp.orgnih.govresearchgate.net | Fucus vesiculosus nih.govresearchgate.net |
| Extrinsic | Temperature | Can impact metabolic pathways; species-specific responses. scirp.orgscirp.orgfrontiersin.orgfazpublishing.com | Sargassum patens, Sargassum linearifolium scirp.org |
| Extrinsic | Salinity | Can influence phenolic content. researchgate.netscirp.orgfazpublishing.com | |
| Extrinsic | pH | Can influence phenolic content. scirp.orgfazpublishing.com | |
| Extrinsic | Season | Leads to variations in concentration and profile. nih.gove-algae.orgmdpi.com | Agarum clathratum, Saccharina latissima, Saccharina groenlandica e-algae.org |
| Extrinsic | Herbivory/Grazing | Can affect patterns, potentially as inducible defense. nih.govresearchgate.nete-algae.org | Lacuna vincta (grazer) on Kelp species e-algae.org |
| Extrinsic | Contaminants/Metals | Can impact production; lower MW compounds may chelate metals. nih.gov | Ascophyllum nodosum, Fucus vesiculosus nih.gov |
| Intrinsic | Species/Genotype | Significant variation in presence, concentration, and profile. nih.govresearchgate.netfazpublishing.com | Various Phaeophyceae species nih.govresearchgate.netfazpublishing.com |
| Intrinsic | Developmental Stage | Levels can change during life cycle stages (e.g., embryogenesis). tandfonline.comresearchgate.net | Fucus vesiculosus (embryogenesis) tandfonline.com |
| Intrinsic | Thallus Part | Distribution can vary within the organism. e-algae.org | Kelp species e-algae.org |
Biosynthetic Pathways and Enzymatic Mechanisms of Difucol Formation
Phloroglucinol (B13840) Monomer Biosynthesis via the Polyketide Pathway
Phloroglucinol (1,3,5-trihydroxybenzene), the basic building block of difucol and other phlorotannins, is synthesized in brown algae through the acetate-malonate pathway, also known as the polyketide pathway. semanticscholar.orgresearchgate.netresearchgate.netmdpi.com This pathway involves the condensation of malonyl-CoA units. researchgate.netelifesciences.orgjustia.com
Specifically, phloroglucinol synthesis is catalyzed by type III polyketide synthases (PKSs), often referred to as phloroglucinol synthases. researchgate.netjustia.comresearchgate.netuniprot.org These enzymes facilitate the iterative condensation of three molecules of malonyl-CoA. researchgate.netelifesciences.orgjustia.comuniprot.org The process begins with the synthesis of malonyl-CoA from acetyl-CoA and carbon dioxide. researchgate.net Acetyl-CoA and malonyl-CoA then polymerize to form a polyketide chain. researchgate.net Alternatively, a type III polyketide synthase can directly use three malonyl-CoA molecules as substrates. researchgate.net The resulting polyketide chain undergoes intramolecular ring closure and elimination of a water molecule to form an unstable triketide, which then tautomerizes into the stable aromatic form of phloroglucinol. researchgate.net
Research has identified PhlD as a type III polyketide synthase involved in the biosynthesis of phloroglucinol in bacteria like Pseudomonas protegens. elifesciences.orgresearchgate.netuniprot.org PhlD catalyzes the synthesis of phloroglucinol from three molecules of malonyl-CoA. uniprot.org
Oxidative Coupling Reactions in this compound Polymerization
This compound is formed by the polymerization of two phloroglucinol units through oxidative coupling. cymitquimica.comresearchgate.netresearchgate.net This polymerization occurs via the formation of C-C and/or C-O-C linkages between the phloroglucinol monomers. semanticscholar.orgresearchgate.netresearchgate.net The oxidative coupling of phloroglucinol free radical units leads to the formation of dimers like this compound and diphlorethol (B12712377), as well as higher molecular weight phlorotannins. researchgate.netresearchgate.net
Vanadium-dependent haloperoxidases (V-HPOs) are specific enzymes found in marine algae that are implicated in the oxidative coupling of phloroglucinol units. tandfonline.comtandfonline.com These enzymes are involved in the metabolism of reactive oxygen species and contribute to the incorporation of phlorotannins into the cell wall of algae. tandfonline.comtandfonline.com While the detailed mechanisms are still being elucidated, V-HPOs are thought to play a role in the V-HPO-dependent polymerization of phloroglucinol. tandfonline.com Studies in Fucus vesiculosus have shown changes in the content of phloroglucinol and low-molecular-weight phlorotannins, including a decrease in phloroglucinol and an increase in dimers like this compound and diphlorethol during early embryogenesis, suggesting the consumption of phloroglucinol for dimer synthesis. tandfonline.comtandfonline.com
Characterization of Key Enzymes in this compound Biosynthesis
A key enzyme in the biosynthesis of the phloroglucinol monomer is type III polyketide synthase, specifically phloroglucinol synthase (PhlD) in some organisms. justia.comresearchgate.netuniprot.org PhlD catalyzes the condensation of malonyl-CoA to form phloroglucinol. uniprot.org Characterization of PhlD from Pseudomonas fluorescens has shown it utilizes malonyl-CoA as a substrate with reported Michaelis constants (KM) in the micromolar range and catalytic rates (kcat) in the range of 7.3 to 24 min-1. uniprot.org
| Enzyme | Substrate | KM (µM) | kcat (min-1) | Organism |
|---|---|---|---|---|
| Phloroglucinol Synthase (PhlD) | Malonyl-CoA | 5.6 | 10 | Pseudomonas fluorescens |
| Phloroglucinol Synthase (PhlD) | Malonyl-CoA | 13 | 24 | Pseudomonas fluorescens |
| Phloroglucinol Synthase (PhlD) | Malonyl-CoA | 13.1 | 7.3 | Pseudomonas fluorescens |
While type III PKSs are well-studied in other pathways like flavonoid biosynthesis, their specific roles and characteristics in brown algae phlorotannin biosynthesis, beyond phloroglucinol formation, are still under investigation. researchgate.net
Enzymes involved in the oxidative coupling of phloroglucinol units to form this compound and other phlorotannins include vanadium-dependent haloperoxidases (V-HPOs). tandfonline.comtandfonline.com These enzymes catalyze reactions that result in the incorporation of phlorotannins into the algal cell wall. tandfonline.comtandfonline.com The activity of V-HPOs has been shown to correlate with changes in phlorotannin content during algal development. tandfonline.com
Regulatory Mechanisms of this compound Biosynthetic Pathways
Information specifically on the regulatory mechanisms controlling this compound biosynthesis is limited in the provided search results. However, research on the biosynthesis of other phloroglucinol-derived compounds, such as 2,4-diacetylphloroglucinol (B43620) (DAPG) in Pseudomonas protegens, provides some insights into potential regulatory strategies. elifesciences.org In P. protegens, the biosynthesis of DAPG and pyoluteorin (B1679884), another antimicrobial metabolite, is tightly coordinated. elifesciences.org An intermediate in DAPG biosynthesis, phloroglucinol, can be transformed into chlorinated phloroglucinols by a halogenase in the pyoluteorin gene cluster, and both phloroglucinol and pyoluteorin can induce the expression of pyoluteorin biosynthetic genes mediated by the transcriptional regulator PltR. elifesciences.org This suggests a metabolic co-regulation mechanism where an intermediate in one pathway influences another. elifesciences.org
In brown algae, the dynamic changes in phloroglucinol and low-molecular-weight phlorotannin content during embryogenesis suggest that the biosynthesis of these compounds is regulated, potentially to support cell wall formation. tandfonline.comtandfonline.com The involvement of V-HPOs, which are influenced by factors like hydrogen peroxide content, also points towards a level of enzymatic regulation in the polymerization process. tandfonline.comtandfonline.com However, the detailed molecular mechanisms governing the regulation of the phloroglucinol and this compound biosynthetic pathways in brown algae require further investigation.
Chemical Synthesis and Analog Design of Difucol
Total Synthesis Approaches for Difucol and its Core Scaffolds
The biosynthesis of phlorotannins in brown algae is not yet fully understood, but it is known to involve the polymerization of phloroglucinol (B13840) monomers, which are synthesized via the acetate-malonate pathway. encyclopedia.pubmdpi.comnih.govtandfonline.com This process is facilitated by enzymes such as type III polyketide synthases (PKSIII) and oxidative coupling reactions catalyzed by peroxidases or phenoloxidases. mdpi.comnih.govtandfonline.com The formation of C-C and/or C-O-C linkages contributes to the structural diversity of phlorotannins. tandfonline.com
Given the complexity and variability of phlorotannin content in natural sources, chemical synthesis provides a controlled route to obtain this compound and its core scaffolds. nih.govacs.orgnih.gov Oxidative coupling strategies have been employed in the synthesis of fucol-derived natural products. rsc.orgrsc.orgresearchgate.net For example, oxidative coupling of a methylated phloroglucinol derivative using a FeCl₃/t-BuOOt-Bu system has been shown to yield permethylated this compound (sym-Me₄-difucol) along with an ortho-para coupled isomer (unsym-Me₄-difucol). rsc.orgrsc.orgresearchgate.net This method, however, can suffer from poor regioselectivity when both ortho and para sites are available for coupling, showing only a slight preference for para-para coupling. rsc.orgrsc.orgresearchgate.net
Another approach to synthesizing fucol-type dimers involves starting from partially protected phloroglucinol units. nih.gov Oxidative dimerization of these protected monomers can generate this compound derivatives. nih.gov For instance, using iron trichloride (B1173362) in a methanol (B129727)/water solution or catalytic iron trichloride with a radical initiator like Luperox P in hexafluoroisopropanol (HFIP) as a solvent has been reported for the synthesis of methylated fucols. nih.gov Complete deprotection of a permethylated this compound derivative can then yield natural this compound. nih.gov
Regioselective Derivatization of this compound and its Phlorotannin Analogs
The presence of multiple hydroxyl groups in phlorotannins like this compound makes regioselective derivatization a significant synthetic challenge. bwise.kr Achieving selective modification at specific positions is crucial for synthesizing analogs with tailored properties and for structure-activity relationship studies. bwise.krnih.gov
Studies on other complex phlorotannins, such as dieckol (B191000) (a phlorotannin with a dibenzo-p-dioxin (B167043) skeleton), have demonstrated that regioselective derivatization is possible through careful optimization of reaction conditions. bwise.krnih.gov For dieckol, selective substitution of a single hydroxyl group out of eleven nearly equivalent ones has been achieved, for example, via optimized SN2 reaction conditions for methylation. bwise.kr Regioselective O-acylations of dieckol have also been explored, allowing the introduction of acyl groups consistently at the 6-O position with high regioselectivity. nih.govresearchgate.net This regioselectivity was confirmed using 2D NMR techniques, including NOESY, HMBC, and HSQC spectroscopies. nih.govresearchgate.net
While specific detailed studies on the regioselective derivatization of this compound itself are less extensively reported in the provided snippets compared to other phlorotannins like dieckol, the principles and techniques developed for regioselective modification of complex phlorotannins are applicable. The synthesis of this compound analogs through partial or complete methylation or acetylation of phloroglucinol monomers before oxidative coupling also represents a strategy for controlling the substitution pattern in the final dimeric structure. nih.govacs.orgnih.gov
Design and Synthetic Strategies for Novel this compound-Inspired Molecules
The structural motifs present in dimeric phlorotannins like fucols (biphenyls) and phloroethols (diphenyl ethers) are also found in other natural products with biological activities, such as antimicrobial phytoalexins. nih.govacs.org This has inspired the design and synthesis of novel molecules based on the this compound scaffold. nih.govacs.orgresearchgate.net
Synthetic strategies for creating this compound-inspired molecules often involve the construction of the core biphenyl (B1667301) or diphenyl ether linkages using methods like oxidative dimerization or Ullmann condensation of appropriately substituted phloroglucinol or related phenolic monomers. nih.govacs.orgnih.gov By varying the substitution patterns on the monomers and the coupling methods, a collection of analogs with different methylation or acetylation patterns can be prepared. nih.govacs.orgnih.gov
For example, a series of natural and nature-derived phloroethols and fucols with diverse methylation/acetylation patterns have been designed and synthesized to investigate their potential as antimicrobial agents. acs.org These synthetic approaches allow for the generation of molecules that mimic the structural diversity found in natural phlorotannins but with controlled modifications. nih.govacs.orgnih.gov The design process can be guided by the structural features believed to be important for activity, such as the type of linkage between the aromatic rings and the pattern of hydroxyl or methoxy (B1213986) groups. nih.govacs.org
The development of versatile synthetic approaches, including the controlled modification of monomers before coupling and the use of specific coupling reactions, is key to accessing a range of this compound-inspired structures for further investigation. nih.govacs.orgnih.gov The challenges in synthesizing complex natural products and their analogs are being addressed by advancements in synthetic methodologies, including catalytic and electrochemical oxidative couplings. rsc.orgrsc.orgresearchgate.net
Biological Roles and Mechanisms of Action of Difucol in Experimental Systems
Ecological Functions of Difucol in Marine Ecosystems
This compound, as a component of brown algae, contributes to the ecological interactions and survival strategies of these organisms in their marine habitats.
Phlorotannins, including compounds like this compound, are recognized for their role in the chemical defense of brown algae against herbivores. daneshyari.comresearchgate.net These secondary metabolites can deter grazing by making algal tissues less palatable or digestible to marine animals such as fish, sea urchins, and amphipods. nih.govfrontiersin.orgnih.gov The production of chemical defenses in marine macroalgae can be a form of phenotypic plasticity, inducible in response to the presence of herbivores. researchgate.netfrontiersin.org Studies on other algal species have shown that activated chemical defenses can significantly suppress feeding by herbivores. nih.gov
Marine algae, living in environments exposed to high levels of solar radiation, have evolved mechanisms to protect themselves from UV damage. mdpi.com Phlorotannins from algae have demonstrated the capacity to absorb radiation in the UV-B range and exhibit antioxidant properties. scielo.br This UV absorption helps shield the algal tissues from harmful radiation. Polyphenolic compounds, such as phlorotannins, are among the photoprotective substances synthesized by marine algae to survive under high UV exposure conditions. mdpi.com Research on extracts from brown algae containing polyphenols has indicated protective effects against damage induced by UV-B radiation. nih.gov
Algal cell walls provide essential structural support and protection to the cell, helping them withstand osmotic pressure and mechanical stress. wikipedia.org The composition of algal cell walls varies among different groups, typically consisting of polysaccharides and glycoproteins. wikipedia.orgunam.mx In brown algae, the cell wall matrix primarily contains alginates, with other polysaccharides and components also present. unam.mxvliz.be While phlorotannins are known to be located within the cell wall of brown algae mdpi-res.com, their specific contribution to the structural integrity or rigidity of the cell wall, potentially through cross-linking with other cell wall components, is an area of ongoing investigation within the broader study of algal cell wall architecture. vliz.be
Photoprotective Mechanisms (e.g., UV-B Absorption)
Molecular Mechanisms of this compound Interaction with Biomolecules
The biological effects of this compound stem from its ability to interact with various biomolecules, influencing cellular processes.
The interaction of small molecules like this compound with biological targets often involves binding to receptors or modulating enzyme activity. In biological systems, receptor binding is a key mechanism for initiating cellular responses, and enzymes can modulate these interactions. plos.orgnih.govlibretexts.org While specific studies detailing this compound's direct binding to particular receptors are limited in the available information, other phlorotannins have been shown to inhibit the activity of certain enzymes, such as tyrosinase and matrix metalloproteinases (MMPs). scielo.br These interactions highlight the potential for polyphenols like this compound to influence enzymatic pathways, which are critical for numerous biological functions. The study of marine phenolics also broadly considers their influence on enzyme modulation and receptor-ligand binding. mdpi-res.com
Interplay with Cellular Pathways in Non-Human Organisms
While specific detailed studies on the interplay of this compound with cellular pathways solely in non-human organisms are limited in the provided information, research on phlorotannins, the class of compounds to which this compound belongs, in experimental models provides insights into potential interactions. Phlorotannins are integral structural constituents in the cell walls of brown algae and are also believed to play a role in their defense mechanisms. semanticscholar.orgmdpi-res.com Studies using Caenorhabditis elegans, a non-human organism model, have shown that phlorotannins can reduce P. aeruginosa inflicted mortality. nih.gov This suggests potential interactions with pathways related to host-pathogen responses or stress resistance in this organism. Furthermore, studies investigating the effects of brown seaweed extracts containing phlorotannins in animal models, such as mice, to evaluate antitumor effects encyclopedia.pubnih.govnih.govresearchgate.net or inflammatory responses mdpi.comnih.gov implicitly involve the modulation of cellular pathways within these non-human systems. Although these studies often examine complex extracts, the biological activities observed are attributed, in part, to the phlorotannin content, including compounds like this compound.
Investigational Biological Activities of this compound and its Derivatives (in experimental models)
Investigational research has highlighted several key biological activities associated with this compound and its derivatives in various experimental models, including cell lines and animal models.
This compound is recognized for its antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and chelate metal ions. evitachem.com Phlorotannins, including this compound, exert antioxidant effects through various mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET) reactions. nih.govnih.gov These mechanisms involve the donation of a hydrogen atom or an electron to neutralize reactive species, thereby inhibiting oxidative damage. The presence of multiple phenolic hydroxyl groups in the structure of phlorotannins contributes significantly to their radical scavenging capacity. semanticscholar.orgnih.gov
This compound and phlorotannin-rich extracts containing this compound have demonstrated antimicrobial efficacy against a range of microbial pathogens in experimental settings. Phlorotannins have shown antifungal activity against dermal and plant fungi, including Candida albicans, Aspergillus, and Dermatophytes. encyclopedia.pubsemanticscholar.org Studies evaluating phlorotannins from Cystoseira nodicaulis, Crassiphycus usneoides, and Fucus spiralis reported minimum inhibitory concentration (MIC) values against these fungi ranging from 3.9 to 31.3 mg/mL. semanticscholar.org Brown seaweed extracts containing polyphenols, such as phlorotannins, have also exhibited antibacterial activity against both Gram-positive (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis) and Gram-negative (Aeromonas hydrophila, Pseudomonas fluorescens) bacteria, with methanolic extracts often showing stronger activity. semanticscholar.orgresearchgate.net
An example of antibacterial activity from brown seaweed extracts is shown in the table below:
| Seaweed Species | Extract Type | Target Bacteria | Zone of Inhibition (mm) | Citation |
| Turbinaria ornata | Methanolic extract | Bacillus subtilis, Micrococcus luteus | 13.0 ± 0.2, 12.1 ± 0.4 | researchgate.net |
| Padina tetrastromatica | Methanolic extract | Bacillus subtilis, Micrococcus luteus | 12.1 ± 0.4, 13.0 ± 0.2 | researchgate.net |
| Sargassum wightii | Methanolic extract | Bacillus subtilis, E. coli, Shigella flexnerii, Staphylococcus aureus | Not specified, but activity reported | semanticscholar.org |
| Turbinaria ornate | Methanolic extract | Bacillus subtilis, E. coli, Shigella flexnerii, Staphylococcus aureus | Not specified, but activity reported | semanticscholar.org |
This compound has been associated with anti-inflammatory properties in experimental investigations. mdpi-res.comphcogj.com Phlorotannins, as a class, have been shown to modulate various pathways involved in inflammatory responses in model systems. These mechanisms include the inhibition of key inflammatory mediators and signaling pathways such as cyclooxygenase-2 (COX2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs). mdpi.comnih.gov By interfering with these pathways, phlorotannins can reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory processes.
Experimental studies have explored the potential anticarcinogenic and antitumor effects of this compound and related phlorotannins in cell lines and animal models. Brown algae polyphenols, including phlorotannins, have demonstrated anticancer activity through various mechanisms in experimental settings. encyclopedia.pub These mechanisms can involve directly inducing apoptosis (programmed cell death), inhibiting cell proliferation, and suppressing metastasis and angiogenesis. encyclopedia.pub Additionally, they can indirectly exert antitumor effects by inhibiting the oxidative stress and inflammatory networks that are closely linked to tumorigenesis. encyclopedia.pub
Research using cell lines, such as the MTT/MTS assay, is commonly employed to screen for the cytotoxic and antiproliferative effects of compounds like phlorotannins on cancer cells. nih.govwaocp.orgphcogj.com Animal models, particularly mouse xenograft models where human cancer cells are implanted into mice, are utilized to evaluate the in vivo antitumor efficacy of potential therapeutic agents. encyclopedia.pubnih.govnih.govresearchgate.net Studies on other phlorotannins like eckol (B1671088) have shown in vivo antitumor effects in mouse models containing sarcoma xenografts, interfering with gene expression related to apoptosis and inhibiting epidermal growth factor receptor (EGFR) expression. encyclopedia.pub While these studies often focus on complex phlorotannin mixtures or other specific phlorotannins, they provide a framework for understanding the potential anticarcinogenic activities of this compound in experimental models.
Phlorotannins, including those structurally related to this compound, have been investigated for their enzyme inhibition properties in experimental systems. For instance, dieckol (B191000), another phlorotannin, has been reported to inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis. encyclopedia.pub Brown seaweed extracts containing phlorotannins have also shown inhibitory activity against digestive enzymes such as α-amylase and α-glucosidase, suggesting potential roles in carbohydrate metabolism modulation. researchgate.netscispace.com Furthermore, the 3CL protease, an enzyme essential for the replication of coronaviruses, has been identified as a target inhibited by dieckol in experimental studies. encyclopedia.pub While direct enzyme inhibition data specifically for isolated this compound is less prevalent in the provided snippets, its structural similarity to other bioactive phlorotannins suggests a potential for similar enzyme interactions, warranting further investigation into its specific target specificity.
Antidiabetic Potentials in Experimental Models
Research into the antidiabetic potential of phlorotannins, a class of compounds that includes this compound, has been conducted using various experimental models. These studies suggest that phlorotannins may exert antidiabetic effects through multiple mechanisms. nih.govencyclopedia.pubresearchgate.netscispace.com
One primary mechanism investigated is the inhibition of key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.govencyclopedia.pubscispace.com By inhibiting these enzymes, the breakdown and absorption of carbohydrates in the digestive tract can be delayed, leading to a reduction in postprandial blood glucose levels. nih.govencyclopedia.pub Studies using extracts from brown algae rich in phlorotannins, including this compound, have demonstrated inhibitory activity against these enzymes. For instance, extracts from Ascophyllum nodosum and Fucus vesiculosus, known to contain phlorotannins like this compound, have shown significant inhibitory effects on α-glucosidase and α-amylase in experimental settings. scispace.com The inhibitory activity of these extracts has been reported to be notably stronger than that of acarbose, a standard antidiabetic drug used to inhibit α-glucosidase and α-amylase. scispace.com
| Source Extract | Enzyme | IC50 (µg/mL) | Comparison to Acarbose (IC50 = 720 µg/mL) | Citation |
|---|---|---|---|---|
| A. nodosum Extract | α-glucosidase | 8.9 | ~81 times stronger | scispace.com |
| A. nodosum Extract | α-amylase | 0.72 | ~1000 times stronger | scispace.com |
| F. vesiculosus Extract | α-glucosidase | 4.4 | ~164 times stronger | scispace.com |
| F. vesiculosus Extract | α-amylase | 0.34 | ~2118 times stronger | scispace.com |
Note: The extracts from these brown algae species are reported to be rich in phlorotannins, including this compound. researchgate.netscispace.comresearchgate.net
Beyond enzyme inhibition, phlorotannins have also been suggested to stimulate glucose uptake and offer protection to pancreatic β cells against oxidative stress in experimental models. researchgate.netscispace.com Damage to pancreatic β cells and impaired glucose uptake are significant factors in the development and progression of diabetes. nih.gov
Experimental models commonly employed to investigate the antidiabetic potential of compounds like phlorotannins include in vitro enzymatic assays and in vivo studies using diabetic animal models, such as rodents with chemically induced diabetes (e.g., using streptozotocin (B1681764) or alloxan). nih.govbiomedpharmajournal.orgmdpi.comresearchgate.net These models allow for the assessment of effects on blood glucose levels, insulin (B600854) secretion, and the function and integrity of pancreatic cells. nih.govmdpi.comresearchgate.net While specific detailed studies focusing solely on isolated this compound in these models are limited in the provided information, its presence in phlorotannin-rich extracts demonstrating antidiabetic activities highlights its potential contribution to these effects. researchgate.netscispace.com
Antiviral Properties in Model Systems
Phlorotannins, including this compound, have been explored for their potential antiviral properties in various model systems. nih.govencyclopedia.pubresearchgate.netsemanticscholar.org This class of compounds is recognized for possessing a broad spectrum of biological activities, with antiviral effects being among them. nih.govencyclopedia.pubresearchgate.netsemanticscholar.orgencyclopedia.pub
Research indicates that phlorotannins can exhibit antiviral activity against a range of viruses in experimental settings. Studies have reported antiviral effects of phlorotannins against viruses such as SARS-CoV, influenza A strains (H1N1 and H9N2), human papillomavirus (HPV), human immunodeficiency virus type-1 (HIV-1), porcine epidemic diarrhea virus (PEDV), viral hemorrhagic septicemia virus (VHSV), and murine norovirus (MNV). nih.gov
The mechanisms underlying the antiviral activity of phlorotannins in model systems can involve direct interactions with virus particles or interference with early stages of the viral replication cycle, such as binding to host cells or entry into the cells. researchgate.netbiotechstudies.orgmdpi.com
An enriched seaweed extract (ESE) derived from Ascophyllum nodosum, characterized as being rich in phlorotannins including this compound and diphlorethol (B12712377), has been evaluated for its antiviral activity against influenza A virus (IAV) in experimental systems. researchgate.netresearchgate.net In plaque reduction assays, this extract demonstrated complete inhibition of infection by influenza A/Puerto Rico/8/1934 H1N1 (PR8), A/X-31 H3N2 (X31), and A/England/195/2009 H1N1 (Eng195) strains. researchgate.net Further experiments indicated that the ESE primarily interacts directly with virions, leading to a significant reduction in virus-cell binding. researchgate.net At a concentration of 0.01 mg/mL, the ESE reduced mean virus-cell binding by 79.3%. researchgate.net
| Source Extract | Virus Strain | Experimental Model | Observed Effect | Citation |
|---|---|---|---|---|
| A. nodosum ESE | Influenza A (PR8, X31, Eng195) | Plaque reduction assay | Complete inhibition of infection | researchgate.net |
| A. nodosum ESE | Influenza A | Virus-cell binding assay | 79.3% reduction in binding at 0.01 mg/mL | researchgate.net |
Note: The A. nodosum ESE is reported to be rich in phlorotannins, including this compound/diphlorethol. researchgate.netresearchgate.net
Molecular docking and dynamics simulation approaches have also been utilized to explore the potential of marine brown algal phlorotannins as antiviral candidates, particularly against targets like SARS-CoV-2 proteins. nih.gov While these are computational models, they provide insights into potential interactions and binding affinities, suggesting that phlorotannins could be promising therapeutic candidates; however, further experimental investigations are necessary to confirm their efficacy. nih.gov The inclusion of this compound among the structures of phlorotannins noted for antiviral activities further supports the interest in studying its specific effects in various viral model systems. researchgate.netsemanticscholar.org
Advanced Methodologies for Extraction, Isolation, and Purification of Difucol
Conventional Solvent-Based Extraction Optimization
Solid-liquid extraction (SLE), also known as organic solvent extraction, is a fundamental method for isolating active ingredients from natural sources, including brown algae nih.gov. This technique is widely used due to its straightforward rationale, simple operation, and low equipment requirements nih.gov. The effectiveness of conventional solvent extraction for phlorotannins, including Difucol, is significantly influenced by the choice of organic solvent and the optimization of extraction parameters such as temperature, time, and sample pretreatment nih.gov.
Commonly used organic solvents for the extraction of phlorotannins from brown algae include ethanol (B145695), methanol (B129727), acetone, and ethyl acetate (B1210297) nih.gov. Studies have shown that using aqueous solutions of these solvents can increase polyphenolic yields. For instance, initial extractions using 50% aqueous methanol or ethanol demonstrated a notable increase in polyphenolic yields compared to pure solvents researchgate.netuib.no.
Optimization of conventional solvent extraction often involves applying statistical tools such as Response Surface Methodology (RSM) mdpi.com. RSM allows for the simultaneous modeling of variables like temperature, time, and solvent concentration to identify optimal conditions for maximizing extraction yields mdpi.com. Key parameters influencing the extraction efficiency include the biomass-to-solvent ratio, temperature, and extraction time mdpi.com. Higher biomass-to-solvent ratios, such as 1:75 or 1:100 (grams of seaweed to milliliters of solvent), have consistently resulted in higher total phenolic content (TPC) values in brown algae extracts, suggesting improved extraction efficiency of phenolic compounds mdpi.com.
Modern Green Extraction Technologies
In response to the limitations of conventional methods, particularly concerning the use of large volumes of potentially hazardous organic solvents, modern green extraction technologies have gained prominence chemmethod.comnih.gov. These techniques aim to enhance extraction efficiency while minimizing environmental impact and solvent consumption chemmethod.com.
Accelerated Solvent Extraction (ASE) , also known as pressurized liquid extraction (PLE), is a high-efficiency method that utilizes solvents at elevated pressures (1000 to 3000 PSI) and temperatures (50 to 200 °C) nih.govthermofisher.com. These conditions significantly speed up the extraction process by weakening the interactions between the target molecules and the sample matrix nih.gov. ASE is characterized by short extraction times and reduced solvent consumption compared to traditional techniques like Soxhlet extraction nih.govthermofisher.comlcms.czyoutube.com. Crude extracts obtained by ASE from sources like Padina pavonica have been subsequently subjected to purification steps ifremer.fr.
Supercritical Fluid Extraction (SFE) employs supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent nih.govchemmethod.comtsijournals.comwikipedia.org. A supercritical fluid exists above its critical temperature (31°C for CO2) and pressure (74 bar for CO2), exhibiting properties of both a gas and a liquid tsijournals.comwikipedia.org. SFE is considered environmentally friendly due to the non-toxic nature of CO2 and the absence of solvent residues in the final extract nih.govtsijournals.com. The selectivity of SFE can be adjusted by varying the pressure and temperature, allowing for targeted extraction of specific compounds wikipedia.org.
Natural Deep Eutectic Solvents (NADES) represent a promising class of green solvents for extracting bioactive compounds nih.govresearchgate.netpeerj.com. NADES are typically formed from natural components and possess characteristics like low toxicity and high biodegradability peerj.com. Aqueous solutions of NADES, particularly those based on choline (B1196258) chloride and lactic acid, have demonstrated efficiency in extracting phlorotannins from brown algae nih.govfrontiersin.org. The extraction capacity of NADES can be influenced by the mole ratios of their components nih.gov. NADES can also be integrated with other green extraction techniques researchgate.net.
Ultrasound-Assisted Extraction (UAE) is a green technique that utilizes ultrasonic waves to induce cavitation, thereby enhancing solvent penetration and mass transfer within the plant matrix chemmethod.com. This leads to faster extraction times, lower energy consumption, and potentially higher yields chemmethod.com. UAE has been investigated for optimizing the extraction of phenolic compounds from brown algae researchgate.net. A fast and green NADES-UAE procedure has been developed and optimized for phlorotannin extraction, considering parameters such as extraction time, water concentration, and sample-to-solvent ratio researchgate.netresearchgate.net.
Other modern techniques include Microwave-Assisted Extraction (MAE), which uses electromagnetic fields for efficient and rapid extraction nih.govchemmethod.com, and Enzyme-Assisted Extraction (EAE), which employs hydrolytic enzymes to break down cell walls and improve the release of intracellular compounds nih.govchemmethod.com. Ultrasound-assisted enzyme extraction (UAEE), a combination of UAE and EAE, has shown promising results with higher polyphenol yields from certain brown algae species researchgate.net.
Preparative Chromatographic Techniques for this compound Isolation
Chromatographic techniques play a crucial role in the isolation and purification of this compound from complex crude extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
Preparative Thin-Layer Chromatography (Prep-TLC) on silica (B1680970) gel has been successfully employed for the purification of this compound and other phlorotannins oup.comresearchgate.net. This technique allows for the separation of compounds on a larger scale compared to analytical TLC. Examples include the purification of this compound and diphloethol from Dictyota dichotoma using preparative TLC on SiGel F254 plates oup.comresearchgate.net.
Preparative Column Chromatography is another widely used technique for isolating phlorotannins. This can involve using stationary phases such as silica gel oup.com. Semi-preparative chromatography has been utilized for the purification of extracts containing a sulfated diphlorethol (B12712377)/difucol researchgate.netresearchgate.netuib.no. Flash chromatography, a type of column chromatography, has also been applied for the purification of phlorotannin-rich fractions uib.noifremer.frresearchgate.net.
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC (Prep-HPLC), is a powerful technique for achieving high purity separation nih.gov. It is used for the isolation and purification of crude products based on differences in their affinity for the mobile and stationary phases nih.gov. Reversed-phase HPLC using a C18 column and methanol-water as the mobile phase with UV detection at 230 nm has been used for the isolation of monomeric phlorotannins nih.gov.
Gel Filtration Chromatography , such as using Sephadex LH-20, is employed for the fractionation and selection of phlorotannin-like components based on their molecular size and interactions with the stationary phase researchgate.netmdpi.com.
Solid-Phase Extraction and Liquid-Liquid Fractionation Strategies
Solid-Phase Extraction (SPE) and Liquid-Liquid Fractionation (Liquid-Liquid Extraction, LLE) are valuable techniques for the initial purification and enrichment of this compound from crude extracts before more advanced chromatographic methods are applied.
Liquid-Liquid Fractionation (LLE) involves partitioning compounds between two immiscible liquid phases based on their differential solubilities. Extraction with ethyl acetate is a common step following initial solvent extraction of phlorotannins oup.com. Sequential partitioning with various solvents like hexane, dichloromethane, ethyl acetate, and n-butanol is often used to fractionate the crude extract based on compound polarity oup.com. An ethyl acetate fraction obtained through LLE has been shown to contain a high content of polyphenols researchgate.net. Studies comparing LLE with other purification methods have indicated that LLE fractions can exhibit greater structural complexity, including the presence of compounds like phloroglucinol (B13840), diphlorethol/difucol, fucophlorethol, and bifuhalol ifremer.frresearchgate.netnih.gov.
Solid-Phase Extraction (SPE) is a technique used for sample cleanup and enrichment by selectively retaining target compounds on a solid stationary phase while washing away impurities. SPE using a C18 stationary phase has been employed to enrich phlorotannin oligomers from brown algae extracts mdpi.com. SPE is considered an effective method for producing active phlorotannin-enriched fractions researchgate.netnih.gov. When compared with LLE and flash chromatography, SPE has shown promise in selectively enriching specific bioactive compounds researchgate.netnih.gov.
Comprehensive Analytical Characterization of Difucol
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) plays a crucial role in determining the accurate molecular mass of Difucol and providing insights into its fragmentation pathways, which aids in structural confirmation. Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) techniques are widely utilized for the identification and structural elucidation of phlorotannins, including this compound. researchgate.netnih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) and LC-MS/MS have been employed to characterize phenolic compounds, among them this compound, in various extracts. nih.govphcogj.comresearchgate.netphcogj.comifremer.frresearchgate.netfrontiersin.orgresearchgate.netnih.govmdpi.com The use of high-resolution MS detection systems, such as the Q-Exactive Orbitrap, offers enhanced mass resolution and accuracy, which is beneficial for the analysis of metabolites. nih.gov LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry/Mass Spectrometry) is recognized as a high-resolution and sensitive technique particularly suited for the screening and characterization of phenolic compounds in complex samples. researchgate.netmdpi.com
Fragmentation analysis within LC-MS/MS provides valuable structural information. For phlorotannins, characteristic fragmentation patterns and neutral losses are observed. researchgate.netnih.gov For instance, a deprotonated ion at m/z 249.00, consistent with the mass of diphlorethol (B12712377) and this compound (which are isomers with the same molecular formula C₁₂H₁₀O₆), has been observed. mdpi-res.comfrontiersin.org A product ion at m/z 231.00 resulting from the loss of H₂O from the parent ion has also been reported. frontiersin.org It is important to note that this compound and diphlorethol, being dimers of phloroglucinol (B13840) linked differently (phenyl versus ether bonds), may not be distinguishable solely based on mass spectral data without the use of authentic standards for comparison. mdpi-res.comfrontiersin.org
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed elucidation of chemical structures. Both 1H and 13C NMR spectroscopy are standard methods for the chemical characterization and structural determination of phlorotannins. researchgate.netmdpi.com
Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been applied to investigate the structures of phlorotannins. These techniques can help in confirming the presence of specific structural units, although sometimes further isolation of the compound is necessary for complete characterization. nih.govifremer.frresearchgate.netmdpi.com It has been noted that acetylation of compounds can facilitate NMR analysis, likely by improving solubility and spectral resolution. researchgate.net Public databases like PubChem offer access to 13C NMR spectra for this compound, which can be used for comparative analysis. nih.gov
Diffusion NMR spectroscopy presents a powerful approach for the analysis of mixtures and for dereplication purposes. This technique can potentially provide estimations of molecular weight that can be correlated with data obtained from LC-HRMS analyses. europa.eu Studies combining 1H-13C HMBC NMR and LC-MS have demonstrated that the purification method employed can influence the selectivity of the phlorotannins obtained in an extract. ifremer.frresearchgate.net
Chromatographic Techniques for Purity Assessment and Quantification (HPLC, UPLC)
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its amount in a sample. Liquid chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC), are widely used methods for the separation and analysis of various compounds. researchgate.netijsrtjournal.comgmpinsiders.comchromatographytoday.com
HPLC coupled with a Photodiode Array (PDA) detector (HPLC-PDA) is commonly used for the quantification of phenolic compounds. researchgate.netresearchgate.netmdpi.com UPLC is an evolution of HPLC, offering significant advantages such as reduced analysis times, lower solvent consumption, and enhanced speed, resolution, and sensitivity. These improvements are primarily due to the use of smaller particle sizes in the stationary phase and the ability to operate at higher pressures. ijsrtjournal.comgmpinsiders.comchromatographytoday.comwaters.com
For the quantification of targeted phenolic compounds like diphlorethol/difucol, techniques such as UPLC coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) can be employed, using calibration curves generated from authentic standards. frontiersin.org HPLC analysis has also been broadly applied for the quantification of phenolic compounds in various samples. researchgate.net
Advanced Hyphenated Techniques (e.g., LC-MSn, ESI-QTOF-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound within complex biological extracts. LC-MS is a fundamental hyphenated technique used to analyze complex extracts and to identify and quantify polyphenolic components. researchgate.netphcogj.comresearchgate.netphcogj.com
More advanced hyphenated techniques, such as LC-MSn (Liquid Chromatography-tandem Mass Spectrometry with multiple stages) and LC-ESI-QTOF-MS/MS, are powerful tools for the comprehensive characterization of phenolic compounds in intricate mixtures. researchgate.netnih.govresearchgate.netifremer.frresearchgate.netfrontiersin.orgresearchgate.netnih.govmdpi.com LC-MSn techniques can provide detailed information about the structural diversity of phlorotannins, including insights into different linkage types and branching patterns. nih.gov
LC-ESI-QTOF-MS/MS analysis has led to the identification of a large number of phenolic compounds in extracts from seaweed and plants, including the detection of diphlorethol/difucol. researchgate.netifremer.frresearchgate.netfrontiersin.orgresearchgate.netmdpi.com This technique is particularly valued for its high resolution and sensitivity, making it suitable for both screening and detailed characterization. researchgate.netmdpi.com Identification of compounds using these techniques often involves comparing the acquired mass spectral data with established databases. phcogj.comifremer.fr
Spectrophotometric and Colorimetric Assays for Total Phenolic Content Estimation
Spectrophotometric and colorimetric assays are widely used to estimate the total phenolic content (TPC) in extracts containing compounds like this compound. UV-Vis spectroscopy can be used to detect the presence of phlorotannins, which typically exhibit absorbance in the range of 280 nm to 300 nm. researchgate.net
The Folin-Ciocalteu assay is a widely adopted colorimetric method for determining the TPC of samples. researchgate.netfrontiersin.orgmarmara.edu.trmdpi.comnih.govrasayanjournal.co.in This assay relies on a redox reaction where phenolic compounds reduce the Folin-Ciocalteu reagent under alkaline conditions, resulting in the formation of a blue complex. The intensity of this blue color is measured spectrophotometrically and is directly proportional to the concentration of phenolic substances present. marmara.edu.trmdpi.comnih.govrasayanjournal.co.in
Gallic acid is frequently used as a standard in the Folin-Ciocalteu assay, and the results are often expressed as gallic acid equivalents (GAE). frontiersin.orgmarmara.edu.trrasayanjournal.co.in It is important to consider that factors such as pH, temperature, and reaction time can influence the accuracy of the Folin-Ciocalteu assay. nih.gov Additionally, the presence of non-phenolic compounds with reducing properties can interfere with the assay, potentially leading to an overestimation of the total phenolic content. mdpi.comnih.gov The Folin-Ciocalteu colorimetric method can also be used to measure the total phlorotannin content (TPhC). frontiersin.org
Table: Analytical Techniques Applied to this compound Characterization
| Analytical Technique | Purpose | Key Findings/Applications |
| High-Resolution Mass Spectrometry (HRMS) | Molecular mass determination, fragmentation analysis | Confirms molecular formula (C₁₂H₁₀O₆) and mass (250.2 g/mol ); provides fragmentation patterns for structural insights. biosynth.comcymitquimica.comwikipedia.orgmdpi-res.comchemspider.comresearchgate.netnih.gov |
| NMR Spectroscopy (1H, 13C, 2D NMR) | Structural elucidation | Provides detailed structural information; 2D NMR helps in confirming linkages; can be facilitated by acetylation. researchgate.netnih.govifremer.frresearchgate.netmdpi.comresearchgate.net |
| HPLC, UPLC | Purity assessment, separation, quantification | Separates this compound from mixtures; used for quantification (HPLC-PDA, UPLC-QQQ-MS); UPLC offers higher speed and resolution. cymitquimica.comresearchgate.netphcogj.comfrontiersin.orgresearchgate.netijsrtjournal.comgmpinsiders.comchromatographytoday.comwaters.com |
| LC-MS, LC-MSn, ESI-QTOF-MS/MS | Complex mixture analysis, identification, characterization, quantification | Identifies and characterizes this compound in complex extracts; provides information on structural diversity and fragmentation. researchgate.netnih.govphcogj.comresearchgate.netphcogj.comifremer.frresearchgate.netfrontiersin.orgresearchgate.netnih.govmdpi.commdpi.comresearchgate.netmdpi.com |
| Spectrophotometric/Colorimetric Assays | Total phenolic content estimation | Detects presence of phlorotannins (UV-Vis); quantifies total phenolics (Folin-Ciocalteu assay). mdpi-res.comresearchgate.netphcogj.comfrontiersin.orgmarmara.edu.trmdpi.comnih.govrasayanjournal.co.in |
Emerging Research Directions and Future Perspectives on Difucol
In-depth Elucidation of Oxidative Polymerization Control and Regioselectivity
Oxidative polymerization is a significant process in the formation of complex phenolic compounds like phlorotannins, which are polymers of phloroglucinol (B13840). wikipedia.org Controlling the outcome of oxidative polymerization, particularly in terms of regioselectivity (controlling where new bonds form), remains a complex challenge in polymer chemistry. Research in this area aims to achieve precise control over the molecular weight, dispersity, and structure of polymers formed through oxidative coupling. rsc.org
Studies on oxidative polymerization of various monomers highlight the difficulties in controlling chain transfer reactions, which can lead to poor control over polymerization and broad molecular weight distributions. pku.edu.cn Achieving high regioselectivity in such polymerizations is also challenging, as it can result in polymers with low regioregularity and altered properties. pku.edu.cn Factors influencing regioselectivity in oxidative coupling reactions have been investigated, including the role of catalysts, ligands, and monomer structure. nih.gov For instance, in some oxidative direct arylation polymerizations, achieving high regioselectivity without directing groups is difficult. nih.gov Competing reactions, such as electrophilic substitution, can also occur during oxidative processes, further complicating the controlled synthesis of desired structures. beilstein-journals.org
Future research on Difucol and related phlorotannins will likely focus on developing controlled oxidative polymerization methods to synthesize specific phlorotannin structures with defined degrees of polymerization and regiochemical linkages. Understanding the fundamental mechanisms governing the oxidative coupling of phloroglucinol units and their derivatives is crucial. This could involve exploring different catalytic systems, reaction conditions, and potentially templating strategies to guide the polymerization process and improve control over the resulting polymer architecture. rsc.org Such advancements would be vital for producing well-defined phlorotannins for research and potential applications, allowing for more consistent and reliable study of their properties.
Comprehensive Structure-Activity Relationship Studies for this compound Derivatives
Understanding the relationship between the chemical structure of this compound and its derivatives and their biological activities is a critical area for future research. Structure-Activity Relationship (SAR) studies are fundamental in identifying the key structural features responsible for observed biological effects and guiding the rational design of compounds with improved properties. frontiersin.orgmdpi.com
While phlorotannins from seaweed have demonstrated a range of bioactivities, including antioxidant, antibacterial, and anti-tumor effects, the precise link between the structure of individual phlorotannins, such as this compound, and their specific activities is not always well-defined. researchgate.netmdpi.com Many studies have utilized crude extracts or fractions with varying compositions, making it challenging to attribute observed effects to specific compounds. mdpi.com
Comprehensive SAR studies for this compound derivatives would involve the synthesis or isolation of various structural analogs with targeted modifications. These modifications could include alterations to the degree of polymerization, the pattern of hydroxyl groups, or the presence and nature of interflavanoid linkages (e.g., ether or C-C bonds) that characterize different phlorotannins. mdpi.com Evaluating the biological activities of these well-defined derivatives in a systematic manner, coupled with computational approaches like Quantitative Structure-Activity Relationships (QSAR) and molecular docking, can provide valuable insights into the structural requirements for activity. researchgate.netmdpi.com For example, SAR studies on other compound classes have revealed the importance of specific functional groups and their positions for activity. frontiersin.orgmdpi.comnih.gov Future research should aim to establish detailed SAR profiles for this compound and its derivatives, which would be instrumental in unlocking their full therapeutic or industrial potential.
Systems Biology Approaches to Understand this compound's Biological Networks
Systems biology offers a powerful framework for understanding how chemical compounds interact with complex biological systems by examining the intricate networks of molecules and processes within a cell or organism. nih.govmy-mooc.com Applying systems biology approaches to study this compound can provide a holistic understanding of its biological effects beyond examining single molecular targets.
These approaches often involve the integration of various types of "omics" data, such as transcriptomics, proteomics, and metabolomics, to build comprehensive models of biological networks. ufz.de By analyzing how this compound influences gene expression, protein interactions, or metabolic pathways, researchers can identify the key biological networks that are perturbed by the compound. nih.govembopress.org Differential network analysis, which compares biological networks under different conditions (e.g., with and without this compound treatment), can reveal dynamic changes in interactions and pathways. embopress.orgembopress.org
Future research could utilize systems biology to investigate how this compound interacts with cellular signaling pathways, modulates immune responses, or affects the gut microbiota, given the potential health benefits associated with seaweed phlorotannins. researchgate.net Computational tools and network analysis algorithms can help in identifying potential protein targets, predicting off-target effects, and understanding the broader biological consequences of this compound exposure. nih.gov This systems-level perspective is crucial for elucidating the multifaceted mechanisms of action of natural products like this compound and for identifying potential synergistic or antagonistic interactions with other compounds within a biological system.
Biotechnological Production and Sustainable Sourcing Strategies for this compound
The increasing interest in natural compounds from marine sources like brown algae highlights the need for sustainable and efficient methods for their production and sourcing. This compound is primarily obtained from brown algae. wikipedia.org Traditional extraction methods from wild harvesting can raise concerns about the sustainability of algal populations and the environmental impact of large-scale collection.
Biotechnological approaches offer promising avenues for the sustainable production of this compound. This could involve cultivating the specific brown algal species known to produce high levels of this compound under controlled conditions, such as aquaculture systems. Optimizing growth parameters, nutrient availability, and environmental factors can enhance the production of phlorotannins in the algae. mdpi.com
Furthermore, research into microbial fermentation or plant cell culture could explore the possibility of producing this compound through synthetic biology approaches, where the genes responsible for its biosynthesis are introduced into suitable host organisms. While the complex biosynthetic pathways of phlorotannins are still being elucidated, advances in synthetic biology may eventually enable the large-scale and controlled production of specific phlorotannins like this compound.
Q & A
Basic Research Questions
Q. How to formulate a clear and feasible research question for studying Difucol’s biological mechanisms?
- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:
- Population : Specific cell lines or animal models.
- Intervention : this compound dosage or delivery method.
- Comparison : Control groups or alternative compounds.
- Outcome : Measurable endpoints (e.g., gene expression, cytotoxicity).
Q. What experimental design principles should guide initial studies on this compound’s pharmacological properties?
- Key Considerations :
- Controls : Include positive/negative controls to validate assay specificity (e.g., known inhibitors for comparative analysis) .
- Replication : Triplicate experiments to assess reproducibility, with statistical power analysis to determine sample size .
- Blinding : Minimize bias in data collection, especially in phenotypic assays .
- Reference established protocols from analogous compounds to optimize assay conditions .
Q. How to systematically review existing literature on this compound’s structural and functional analogs?
- Steps :
Use Boolean search strings (e.g., “this compound AND (synthesis OR pharmacokinetics)”) in academic databases (PubMed, SciFinder) .
Filter results by publication type (peer-reviewed articles, patents) and relevance to your hypothesis .
Critically evaluate sources for methodological rigor, avoiding non-peer-reviewed platforms .
Advanced Research Questions
Q. How to resolve contradictions in reported data on this compound’s efficacy across different experimental models?
- Analytical Approach :
- Meta-analysis : Pool datasets to identify confounding variables (e.g., dosage variations, model organisms) .
- Sensitivity Analysis : Test whether results hold under alternative statistical models (e.g., Bayesian vs. frequentist) .
- Mechanistic Studies : Use omics technologies (transcriptomics, proteomics) to explore context-dependent mechanisms .
Q. What strategies optimize this compound’s synthetic protocol for high-purity yield in academic settings?
- Methodology :
- Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and purity .
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst ratio) .
- Scale-Up Challenges : Compare batch vs. continuous-flow synthesis for reproducibility .
- Validate synthetic routes with spectroscopic data (NMR, IR) and cross-reference with literature .
Q. How to validate this compound’s target engagement in complex biological systems?
- Approaches :
- Chemical Proteomics : Use affinity-based pull-down assays with this compound-conjugated probes .
- CRISPR-Cas9 Knockout Models : Confirm phenotype rescue in target-deficient systems .
- Kinetic Binding Assays : Surface plasmon resonance (SPR) to quantify binding affinity .
Q. How to ensure reliability and validity in data collection for this compound’s toxicology studies?
- Quality Control Measures :
- Inter-Rater Reliability : Use standardized scoring systems (e.g., histopathology grading) with multiple blinded assessors .
- Instrument Calibration : Regular validation of equipment (e.g., plate readers, mass spectrometers) .
- Ethical Compliance : Adhere to institutional guidelines for animal/human subject research .
- Publish raw data and analysis scripts in open repositories for peer scrutiny .
Integration and Innovation
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
- Workflow :
Data Harmonization : Normalize transcriptomic, proteomic, and metabolomic datasets using tools like ComBat .
Network Analysis : Build interaction networks (e.g., STRING, Cytoscape) to identify hub genes/proteins .
Machine Learning : Train models to predict this compound’s effects on signaling pathways .
Q. What ethical and methodological challenges arise in translational studies involving this compound?
- Challenges :
- Informed Consent : Design participant recruitment protocols that clarify risks/benefits in early-phase trials .
- Data Transparency : Pre-register hypotheses and analysis plans to avoid HARKing (Hypothesizing After Results are Known) .
- Reproducibility : Share protocols via platforms like Protocols.io to mitigate replication crises .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
